molecular formula C33H45NO6S B1200421 Tiprostanide CAS No. 67040-53-3

Tiprostanide

Cat. No.: B1200421
CAS No.: 67040-53-3
M. Wt: 583.8 g/mol
InChI Key: DRWKZQHXBXCXEO-ONNUEXRDSA-N
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Description

Tiprostanide is a synthetic compound belonging to the class of prostanoids, which are active lipid mediators involved in various physiological processes. Prostanoids, including prostaglandins, thromboxanes, and prostacyclins, play crucial roles in regulating inflammatory responses, vasoconstriction, and the resolution phase of inflammation . This compound is known for its potential therapeutic applications, particularly in the treatment of conditions related to inflammation and vascular health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiprostanide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The initial step involves the formation of a cyclopentane ring through a series of cyclization reactions.

    Introduction of Functional Groups: Various functional groups, such as hydroxyl, carboxyl, and benzoylamino groups, are introduced into the cyclopentane ring through substitution and addition reactions.

    Thioether Formation: The introduction of a thioether group is achieved through nucleophilic substitution reactions, where a thiol group is added to the cyclopentane ring.

    Final Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Tiprostanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tiprostanide has a wide range of scientific research applications, including:

Mechanism of Action

Tiprostanide exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on prostanoid receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, this compound modulates the production of secondary messengers such as cyclic adenosine monophosphate (cAMP), leading to changes in cellular functions. The compound’s anti-inflammatory and vasodilatory effects are attributed to its ability to inhibit the synthesis of pro-inflammatory mediators and promote the relaxation of vascular smooth muscles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Tiprostanide

This compound is unique due to its specific structural features, such as the presence of a thioether group and a benzoylamino moiety. These structural elements contribute to its distinct pharmacological profile, including its anti-inflammatory and vasodilatory properties. Compared to other prostanoids, this compound offers a different spectrum of activity and potential therapeutic benefits .

Properties

CAS No.

67040-53-3

Molecular Formula

C33H45NO6S

Molecular Weight

583.8 g/mol

IUPAC Name

(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1

InChI Key

DRWKZQHXBXCXEO-ONNUEXRDSA-N

Isomeric SMILES

CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O

SMILES

CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O

Canonical SMILES

CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O

82468-60-8
67040-53-3

Synonyms

EMD 33290
EMD-33290

Origin of Product

United States

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